BenchChemオンラインストアへようこそ!

7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one

fluoroquinolone antibacterial Streptococcus pneumoniae

7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one (CAS 1556971-17-5) is a spirocyclic pyrrolidone building block belonging to the 5-azaspiro[2.4]heptane class. The scaffold serves as a conformationally restricted proline bioisostere and constitutes the critical C-7 pharmacophoric element found in fourth-generation fluoroquinolone antibacterials including sitafloxacin (DU-6859a), olamufloxacin (HSR-903), and DC-159a, where the (7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety confers potent anti-Gram-positive activity against multidrug-resistant respiratory pathogens.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B12844491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCN1CC(C2(C1=O)CC2)N
InChIInChI=1S/C7H12N2O/c1-9-4-5(8)7(2-3-7)6(9)10/h5H,2-4,8H2,1H3
InChIKeyOICWYZPVYGAYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one – Core Scaffold Identity and Quinolone Antibacterial Lineage


7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one (CAS 1556971-17-5) is a spirocyclic pyrrolidone building block belonging to the 5-azaspiro[2.4]heptane class. The scaffold serves as a conformationally restricted proline bioisostere [1] and constitutes the critical C-7 pharmacophoric element found in fourth-generation fluoroquinolone antibacterials including sitafloxacin (DU-6859a), olamufloxacin (HSR-903), and DC-159a, where the (7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety confers potent anti-Gram-positive activity against multidrug-resistant respiratory pathogens [2]. The compound is distinguished from simpler proline analogs by its rigid spirocyclic architecture, which restricts backbone conformational freedom and alters physicochemical properties relative to flexible-chain amine building blocks [1].

Why Generic Proline or Pyrrolidine Building Blocks Cannot Replace 7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one in Quinolone Drug Discovery


Generic proline, 3-aminopyrrolidine, or flexible-chain amine building blocks lack the spirocyclopropane-imposed conformational restriction and the N-methyl substituent that together govern antibacterial potency, stereochemical discrimination, and synthetic tractability. When incorporated at the C-7 position of quinolone scaffolds, the (S)-configured 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl group delivers 4- to 8-fold superior Gram-positive MIC values compared with levofloxacin- and ciprofloxacin-based comparators [1]. Moreover, the N-methyl group of 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one prevents retro-Strecker degradation during catalytic hydrogenation steps that plague the des-methyl analog [2], making direct substitution of the non-methylated analog synthetically non-viable in industrial-scale routes. The absence of the spirocyclopropane ring in simple proline surrogates eliminates the rigid scaffold geometry required for dual DNA gyrase/topoisomerase IV inhibition [1].

7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one – Quantitative Head-to-Head Evidence for Scaffold Selection


Gram-Positive Antibacterial Potency of the 5-Azaspiro Scaffold vs. Levofloxacin: 4- to 8-Fold MIC Reduction

Compound 2a (7-[(7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid), incorporating the (S)-configured 5-azaspiro scaffold derived from the target compound class, exhibited 4- to 8-fold superior in vitro activity against Gram-positive bacteria when directly compared with levofloxacin (LVFX) under identical microbroth dilution conditions [1]. Against Streptococcus pneumoniae J24, compound 2a displayed an MIC of 0.05 μg/mL vs. LVFX MIC of 0.39 μg/mL (7.8-fold difference); against S. aureus FDA 209-P, MIC values were 0.025 μg/mL for 2a vs. 0.39 μg/mL for LVFX (15.6-fold difference) [1]. Compound 2a also retained potent activity against levofloxacin-resistant MRSA (MIC ≤ 0.78 μg/mL) whereas LVFX and ciprofloxacin exceeded 6.25 μg/mL [1].

fluoroquinolone antibacterial Streptococcus pneumoniae MRSA structure-activity relationship

Stereochemical Discrimination: (S)- vs. (R)-Configuration at the 7-Azaspiro Position Drives Potency and In Vivo Efficacy

The (S)-configured diastereomer (compound 2a) demonstrated unequivocal superiority over its (R)-configured counterpart (compound 2b) across all bacterial strains tested. Against S. aureus 870307, 2a gave MIC = 0.39 μg/mL vs. 2b MIC = 1.56 μg/mL (4-fold); against S. pneumoniae 104835, 2a MIC = 0.39 μg/mL vs. 2b MIC > 6.25 μg/mL (>16-fold difference) [1]. The potency gap was most pronounced against the multidrug-resistant S. pneumoniae (MDRSP) murine pneumonia model, where only the (S)-isomer 2a showed excellent in vivo efficacy, while the (R)-isomer 2b was essentially inactive in the same model [1]. The patent literature confirms that the 7-amino-7-methyl-5-azaspiro[2.4]heptane chiral center generates a pair of optical isomers with one exhibiting far more potent antibacterial activity and physiological activities than the other [2].

chiral discrimination fluoroquinolone optical isomer in vivo efficacy murine pneumonia model

Physicochemical Differentiation: Partition Coefficient, Solubility, and Protein Binding of the 5-Azaspiro Quinolone vs. Levofloxacin and Moxifloxacin

Compound 2a exhibited markedly different physicochemical properties compared with the clinical fluoroquinolones levofloxacin (LVFX) and moxifloxacin (MFLX). The apparent partition coefficient (CHCl3/0.1 M phosphate buffer, pH 7.4) for 2a was 19.2, substantially lower than LVFX (620) and intermediate relative to MFLX (8.8) [1]. Aqueous solubility of 2a was 446 μg/mL, which is 12.8-fold lower than LVFX (620 μg/mL when measured as free base) but 87.5-fold higher than MFLX (5.1 μg/mL) [1]. In vitro human plasma protein binding of 2a was 34.7%, nearly identical to LVFX (32.2%) and significantly lower than MFLX (47.8%), suggesting comparable free-drug availability to levofloxacin [1].

physicochemical properties logP aqueous solubility protein binding fluoroquinolone

CYP3A4 Metabolic Safety: Elimination of Mechanism-Based Inhibition by the N-Methyl Azaspiro Scaffold vs. Cyclopropylmethylamine Analog

The predecessor compound 1, bearing a cyclopropylmethylamine moiety at the C-7 pyrrolidine position, exhibited mechanism-based inhibition (MBI) of cytochrome P450 3A4 (CYP3A4) in pooled human liver microsomes, a property associated with clinical drug-drug interaction (DDI) risk [1]. In contrast, compound 2a—incorporating the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl scaffold—showed no evidence of CYP3A4 MBI under identical preincubation conditions, as assessed by 1′-hydroxylation of midazolam [1]. The replacement of the cyclopropylmethylamine with the azaspiro scaffold thus resolved a critical DDI liability while maintaining or enhancing antibacterial activity. This finding is consistent with the scaffold's structural feature: the N-methyl pyrrolidone embedded in the spirocyclic system prevents formation of the iminium intermediate required for CYP inactivation [1].

CYP3A4 mechanism-based inhibition drug-drug interaction metabolic stability fluoroquinolone safety

Industrial Route Viability: N-Methyl Protection Prevents Retro-Strecker Degradation Relative to Des-Methyl Analog

During the catalytic hydrogenation step required to convert the cyano intermediate to the aminomethyl intermediate, the des-methyl analog (7-amino-5-azaspiro[2.4]heptan-4-one without N-methyl protection) undergoes retro-Strecker degradation in the presence of Raney nickel catalyst, causing decreased yield, formation of a complex reaction mixture, and the need for extensive purification [1]. The N-methyl group of 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one suppresses this retro-Strecker pathway, enabling clean reduction of the cyano group to the aminomethyl group and subsequent intramolecular cyclization to the pyrrolidone derivative [1]. This protection strategy eliminates the need for N-Boc protection/deprotection sequences required for the des-methyl compound, reducing step count and improving atom economy [1].

retro-Strecker reaction process chemistry catalytic hydrogenation industrial synthesis building block stability

Conformational Restriction: Spirocyclic Proline Bioisostere vs. Flexible Pyrrolidine Building Blocks

The 5-azaspiro[2.4]heptane scaffold introduces a spiro-fused cyclopropane ring that locks the pyrrolidine ring conformation, eliminating the conformational flexibility inherent to proline and its simple substituted analogs. This rigidification restricts the backbone dihedral angle ψ to a narrow range and increases the energy barrier for pyrrolidine ring puckering [1]. In quinolone SAR, the restricted geometry of the spiro scaffold forces the 7-amino group into an optimal orientation for interaction with the DNA gyrase–DNA complex, while flexible 3-aminopyrrolidine substituents sample multiple conformations with lower target occupancy [2]. Quantitative evidence from the ledipasvir program demonstrates that the spirocyclic proline analog 5-azaspiro[2.4]heptane-6-carboxylic acid contributes to picomolar-range NS5A inhibition, confirming the scaffold's general utility for bioactive conformation stabilization [1].

bioisostere proline analog conformational restriction spirocyclic scaffold peptidomimetic

High-Value Application Scenarios for 7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one in Drug Discovery and Process Chemistry


Enantioselective Synthesis of Fourth-Generation Respiratory Fluoroquinolones (DC-159a Class)

The (7S)-enantiomer of 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one serves as the direct C-7 building block for constructing DC-159a and related 8-methoxy fluoroquinolones. These agents achieve MIC90 values ≤ 1 μg/mL against levofloxacin-resistant Streptococcus pneumoniae and quinolone-resistant MRSA, with demonstrated in vivo efficacy in murine MDRSP pneumonia models . The building block's (S)-configuration is mandatory; the (R)-isomer yields compounds with >16-fold reduced potency . The N-methyl group ensures process-scale viability by preventing retro-Strecker degradation during Raney nickel hydrogenation steps .

CYP3A4-Safe Quinolone Development Requiring Clean Drug-Drug Interaction Profiles

When building a respiratory fluoroquinolone where CYP3A4-mediated drug-drug interaction is a go/no-go criterion, compound 2a (derived from the 7-amino-7-methyl-5-azaspiro scaffold) provides a validated template showing no mechanism-based CYP3A4 inhibition in human liver microsomes, in contrast to predecessor compounds bearing cyclopropylmethylamine substituents that cause time-dependent enzyme inactivation . The favorable CYP safety profile, combined with high lung distribution (lung AUC/serum AUC Kp = 4.4 vs. moxifloxacin Kp = 3.4) , makes the scaffold the rational choice for respiratory infection indications where comedication is likely.

Conformationally Restricted Proline Bioisostere for Peptidomimetic and Antiviral Drug Design

The 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one scaffold can be elaborated to 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, which serve as rigidified proline mimics. This scaffold class has been successfully deployed in the industrial synthesis of ledipasvir, where the spirocyclic proline analog contributes to picomolar NS5A inhibition and is manufactured enantiomerically pure by resolution of the racemic mixture or asymmetric synthesis . Researchers exploring peptidomimetic drug targets where proline cis/trans isomerization or backbone flexibility limits potency should select the spirocyclic proline scaffold for its documented ability to stabilize a single bioactive conformation .

Industrial-Scale Synthesis Where Des-Methyl Analogs Fail Due to Retro-Strecker Degradation

Process chemistry teams scaling the synthesis of 7-amino-5-azaspiro[2.4]heptane derivatives should procure the N-methyl-protected building block (or its immediate precursor) because the des-methyl intermediate undergoes retro-Strecker degradation during catalytic hydrogenation over Raney nickel, resulting in yield loss and complex purification requirements . The patent literature explicitly identifies this as a barrier to industrial application of the non-methylated route, and the N-methyl substitution is the disclosed solution that enables direct reduction to the aminomethyl intermediate followed by clean cyclization to the pyrrolidone . This synthetic advantage is critical for any program planning multi-kilogram or larger-scale production.

Quote Request

Request a Quote for 7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.